

Verlamelin: Application Notes and Protocols for Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlamelin A is a cyclic lipodepsipeptide antibiotic first isolated from Lecanicillium sp.[1] It has demonstrated notable antifungal and antiviral activities, making it a compound of interest for further investigation in drug development. This document provides detailed application notes and protocols for the experimental use of **Verlamelin**, based on currently available data.

Physicochemical Properties

Property	- Value	Source
Molecular Formula	C48H61N6O11	[1]
Molecular Weight	897.44 g/mol	[1]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO.	[1]
Appearance	Colorless gel (synthetic)	

Biological Activity

Verlamelin A has shown a range of biological activities against various fungal pathogens and viruses.



Antifungal Activity

Verlamelin A and its epimer, (5R)-**Verlamelin** A, have demonstrated potent activity against several plant pathogenic fungi.[2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of **Verlamelin** A and (5R)-**Verlamelin** A against various fungal strains.

Fungal Strain	Verlamelin A MIC (µg/mL)	(5R)-Verlamelin A MIC (μg/mL)	Source
Alternaria alternata	8	4	[2][3]
Alternaria solani	16	16	[2][3]
Rhizoctonia solani	16	16	[2][3]
Aspergillus versicolor	Active (concentration not specified)	Not tested	[1]
Curvularia australiensis	Active (concentration not specified)	Not tested	[1]
Colletotrichum asianum	5-10	Not tested	[1]

Antiviral Activity

Verlamelin A has also been reported to be active against Herpes Simplex Virus Type 1 (HSV-1).

Table 2: Antiviral Activity of **Verlamelin** A.

Virus	Metric	Value	Source
HSV-1	IC50	16.7 μΜ	[1]

Mechanism of Action (Hypothesized)



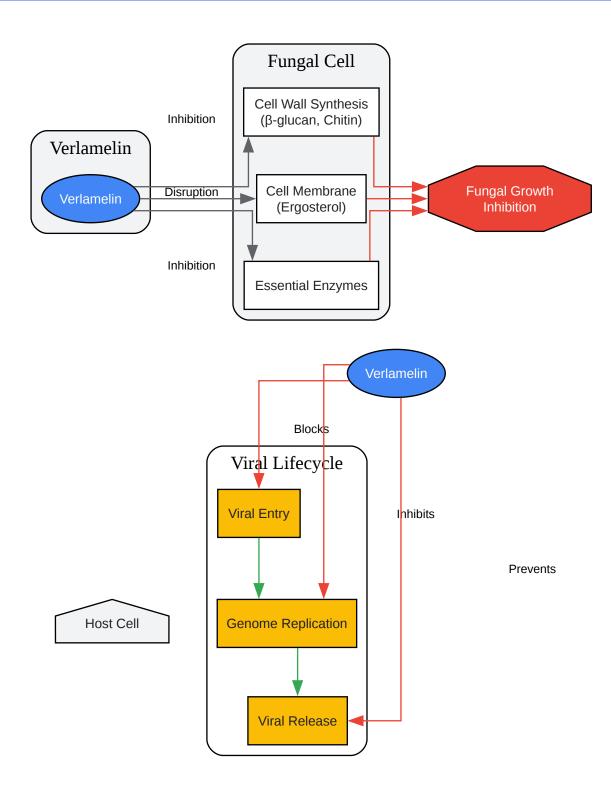
The precise mechanism of action for **Verlamelin** has not been fully elucidated. However, based on the general mechanisms of other cyclic lipopeptides and antifungal/antiviral compounds, a few potential pathways can be hypothesized.

Potential Antifungal Mechanisms

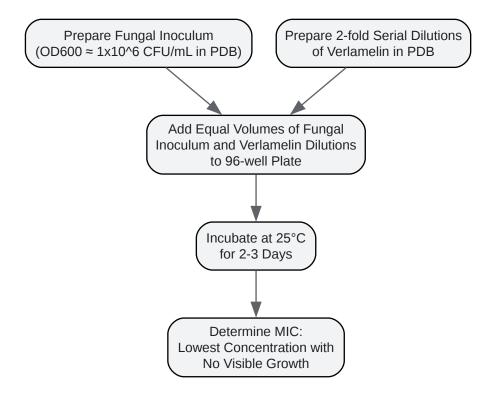
Many antifungal peptides target the fungal cell wall or membrane. Verlamelin may act by:

- Inhibiting cell wall synthesis: Disrupting the synthesis of essential cell wall components like β-glucans.
- Disrupting cell membrane integrity: Interacting with ergosterol or other lipids in the fungal membrane, leading to pore formation and leakage of cellular contents.
- Inhibiting essential enzymes: Targeting enzymes crucial for fungal survival and growth.









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- To cite this document: BenchChem. [Verlamelin: Application Notes and Protocols for Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14756304#formulation-of-verlamelin-for-experimental-use]



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